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molecular formula C13H18N2O4S B8294638 Methyl 3-((4-methylpiperazin-1-yl)sulfonyl)benzoate

Methyl 3-((4-methylpiperazin-1-yl)sulfonyl)benzoate

Cat. No. B8294638
M. Wt: 298.36 g/mol
InChI Key: LMKSOKDDRYIVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987335B2

Procedure details

3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid (250 mg, 0.879 mmol) was refluxed in the presence of concentrated sulfuric acid (5.68 mg, 0.044 mmol) in methanol at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, solvent was removed by vacuum and the crude material was used for further reaction without purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5.68 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=2)[C:14]([OH:16])=[O:15])(=[O:10])=[O:9])[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[CH3:25]O>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=2)[C:14]([O:16][CH3:25])=[O:15])(=[O:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
5.68 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was removed by vacuum
CUSTOM
Type
CUSTOM
Details
the crude material was used for further reaction without purification

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)S(=O)(=O)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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